molecular formula C15H12N2O B11875390 7-Methyl-2-phenylquinazolin-4(3H)-one

7-Methyl-2-phenylquinazolin-4(3H)-one

Cat. No.: B11875390
M. Wt: 236.27 g/mol
InChI Key: SQHDRGBPGNFYKA-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with a methyl group at the 7th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-2-phenylquinazolin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, quinazolinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, derivatives of quinazolinones are explored for their potential as therapeutic agents, particularly in treating cancer and infectious diseases.

Industry

Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials requiring stable heterocyclic structures.

Mechanism of Action

The mechanism of action for 7-Methyl-2-phenylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. Molecular targets may include kinases, topoisomerases, or other critical proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the methyl group at the 7th position.

    7-Chloro-2-phenylquinazolin-4(3H)-one: Has a chlorine atom instead of a methyl group at the 7th position.

    4(3H)-Quinazolinone: The parent compound without any substituents.

Uniqueness

7-Methyl-2-phenylquinazolin-4(3H)-one’s unique substitution pattern may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the methyl group can influence its lipophilicity, metabolic stability, and interaction with biological targets.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

7-methyl-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)

InChI Key

SQHDRGBPGNFYKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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